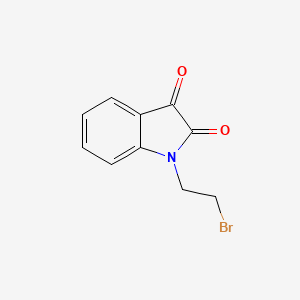

1-(2-bromoethyl)-1H-indole-2,3-dione

概要

説明

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンは、天然物や医薬品において重要な複素環系であるインドールファミリーに属する化合物です。インドールは生物活性が知られており、医薬品化学で広く用いられています。この化合物、特にインドール環系に結合したエチル基に臭素原子が結合しています。

準備方法

合成経路と反応条件

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンの合成は通常、インドール誘導体の臭素化を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、インドール-2,3-ジオンと2-ブロモエタノールを反応させることです。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われ、目的の生成物を良好な効率で得られます .

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。温度、溶媒、触媒などの反応条件の最適化は、大規模合成において重要です。

化学反応解析

反応の種類

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンは、以下のものを含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。

酸化と還元: インドール環は、キノン構造を形成するために酸化されるか、ジヒドロインドールを形成するために還元される可能性があります。

一般的な試薬と条件

置換: 極性溶媒中のアジ化ナトリウムやチオシアン酸カリウムなどの試薬。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

生成される主要な生成物

置換: 1-(2-置換エチル)-1H-インドール-2,3-ジオン誘導体の形成。

酸化: インドール-2,3-キノンの形成。

還元: 1-(2-ブロモエチル)-1H-ジヒドロインドール-2,3-ジオンの形成。

化学反応の分析

Types of Reactions

1-(2-Bromoethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 1-(2-substituted-ethyl)-1H-indole-2,3-dione derivatives.

Oxidation: Formation of indole-2,3-quinones.

Reduction: Formation of 1-(2-bromoethyl)-1H-dihydroindole-2,3-dione.

科学的研究の応用

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌や抗がん特性など、潜在的な生物活性について研究されています。

医学: 特に新規治療薬の設計において、創薬における潜在的な使用について調査されています。

作用機序

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンの作用機序は、さまざまな分子標的との相互作用を含みます。臭素原子はハロゲン結合に関与することができ、これは化合物の生物学的標的への結合親和性に影響を与える可能性があります。インドール環系は、酵素や受容体と相互作用して、その活性を調節することができます。 正確な経路と標的は、特定の用途や使用の文脈によって異なります .

類似化合物の比較

類似化合物

- 1-(2-クロロエチル)-1H-インドール-2,3-ジオン

- 1-(2-ヨードエチル)-1H-インドール-2,3-ジオン

- 1-(2-フルオロエチル)-1H-インドール-2,3-ジオン

独自性

1-(2-ブロモエチル)-1H-インドール-2,3-ジオンは、臭素原子の存在によりユニークです。臭素原子の存在により、クロロ、ヨード、フルオロアナログと比較して、明確な反応性と生物活性が付与されます。 臭素原子のサイズと電気陰性度は、化合物の化学的挙動と生物学的標的との相互作用に影響を与える可能性があります .

類似化合物との比較

Similar Compounds

- 1-(2-Chloroethyl)-1H-indole-2,3-dione

- 1-(2-Iodoethyl)-1H-indole-2,3-dione

- 1-(2-Fluoroethyl)-1H-indole-2,3-dione

Uniqueness

1-(2-Bromoethyl)-1H-indole-2,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets .

生物活性

1-(2-bromoethyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Overview of the Compound

This compound belongs to the indole family, which is known for its diverse biological activities. The presence of a bromine atom attached to an ethyl group enhances its reactivity and biological properties compared to other halogenated indole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes involved in cancer progression, such as arginase 1 and 2. This inhibition can lead to reduced tumor growth and enhanced immune response.

- Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the compound's binding affinity to various biological targets.

- Electrophilic Aromatic Substitution : The indole ring can engage in electrophilic aromatic substitution reactions, which may alter its interaction with biological molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cell cycle progression. For instance, it has been reported to inhibit topoisomerase II activity, leading to cell cycle arrest at the G2-M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 20 | Topoisomerase II inhibition |

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 25 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | >312 |

The structure-activity relationship indicates that modifications on the indole moiety significantly influence antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis Methodology : One common synthetic route involves reacting indole-2,3-dione with 2-bromoethanol in the presence of potassium carbonate. This method yields the desired product efficiently under optimized conditions.

- Biological Evaluation : A recent study examined various derivatives and found that structural modifications could enhance both anticancer and antimicrobial activities. For instance, compounds with additional substituents on the indole ring exhibited improved enzyme inhibition profiles .

Comparison with Similar Compounds

When compared to other halogenated indoles such as 1-(2-chloroethyl)-1H-indole-2,3-dione and 1-(2-iodoethyl)-1H-indole-2,3-dione, the brominated derivative shows distinct advantages in terms of reactivity and biological efficacy. The larger size and unique electronegativity of bromine contribute to its enhanced interactions with biological targets.

Table 3: Comparison of Halogenated Indoles

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | High anticancer potency | Effective against multiple cancer types |

| 1-(2-chloroethyl)-1H-indole-2,3-dione | Moderate potency | Less reactive than brominated analogs |

| 1-(2-iodoethyl)-1H-indole-2,3-dione | Variable activity | Iodine's larger size affects binding |

特性

IUPAC Name |

1-(2-bromoethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJALPCXFOSGNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393478 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-78-2 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。